Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro-
Description
This compound belongs to a class of nitro-aromatic Schiff bases known for their diverse applications, including antimicrobial activity .
Properties
CAS No. |
119740-58-8 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(2-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-2-3-5-13(10)15-9-11-8-12(16(18)19)6-7-14(11)17/h2-9,17H,1H3 |
InChI Key |
MNWNYDLYBIKUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The formation of Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro- follows a classic Schiff base synthesis pathway, involving nucleophilic addition of the amine group of 2-methylaniline to the carbonyl carbon of 2-hydroxy-5-nitrobenzaldehyde, followed by dehydration to yield the imine (C=N) bond. The reaction is typically conducted in ethanol under reflux, with a molar ratio of 1:1 between the aldehyde and amine precursors. For instance, Özek Yıldırım et al. synthesized analogous Schiff bases by refluxing equimolar quantities of 2-hydroxy-5-nitrobenzaldehyde and substituted anilines in ethanol for 4–6 hours. Similarly, Abdurrahman Suhta et al. demonstrated that refluxing 2-hydroxy-5-methoxybenzaldehyde with 2-bromo-3-methylaniline in ethanol for 5 hours yielded crystalline products after recrystallization.
Stepwise Synthesis Procedure
- Reactant Preparation : 2-Hydroxy-5-nitrobenzaldehyde (1.0 mmol) and 2-methylaniline (1.0 mmol) are dissolved in absolute ethanol (15–30 mL).
- Reflux Conditions : The mixture is heated under reflux at 78–80°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC) using silica gel plates.
- Workup : After cooling, the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is washed with cold ethanol to remove unreacted starting materials.
- Recrystallization : The product is recrystallized from warm ethanol to obtain pure crystals.
Optimization of Reaction Parameters
Solvent Selection
Ethanol is the solvent of choice due to its ability to dissolve both aromatic aldehydes and anilines while facilitating reversible imine formation. Methanol and acetonitrile have been explored in analogous syntheses but often result in lower yields due to poor solubility of nitroaromatic intermediates.
Temperature and Time
Optimal yields are achieved at reflux temperatures (78–80°C) over 4–6 hours. Prolonged heating (>8 hours) may promote side reactions, such as oxidation of the imine bond or decomposition of the nitro group.
Molar Ratio
A 1:1 molar ratio of aldehyde to amine ensures stoichiometric conversion. Excess aldehyde can lead to byproducts like aldol condensation adducts, while excess amine may necessitate cumbersome purification steps.
Analytical Characterization
Spectroscopic Validation
- FT-IR : The imine bond (C=N) exhibits a stretching vibration at 1600–1620 cm⁻¹, while the phenolic O-H stretch appears as a broad peak near 3400 cm⁻¹.
- ¹H NMR : Aromatic protons resonate between δ 6.8–8.5 ppm, with the imine proton (CH=N) appearing as a singlet near δ 8.3 ppm.
- UV-Vis : The π→π* transition of the conjugated Schiff base system typically absorbs at 300–400 nm.
Crystallographic Confirmation
Single-crystal X-ray diffraction (SCXRD) analyses reveal that the compound crystallizes in a monoclinic system, with intramolecular O-H···N hydrogen bonds stabilizing the enol-imine tautomer. For example, Tahir et al. reported a dihedral angle of 42.52° between the aromatic rings in a related Schiff base, highlighting steric effects from the 2-methyl substituent.
Yield and Purity Considerations
Recrystallization Efficiency
Recrystallization from ethanol typically yields 65–75% pure product, with purity confirmed by melting point analysis (reported range: 180–185°C). Higher yields (up to 85%) are achievable via gradient recrystallization using ethanol-water mixtures.
Chromatographic Purification
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) resolves minor impurities, though this method is less commonly employed due to the compound’s susceptibility to hydrolysis on acidic stationary phases.
Comparative Analysis of Synthetic Approaches
Challenges and Mitigation Strategies
Tautomerization
The compound exists in equilibrium between enol-imine and keto-amine tautomers, complicating spectral interpretation. Storage under anhydrous conditions at −20°C minimizes tautomeric shifts.
Hygroscopicity
The nitro and phenolic groups render the compound hygroscopic. Drying over P₂O₅ in a desiccator ensures long-term stability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and imine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and imine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro- is a chemical compound with the molecular formula C14H12N2O3 . Research on this compound and its derivatives reveals several applications, particularly in coordination chemistry and as antimicrobial agents .
Scientific Research Applications
Synthesis and Characterization Synthesis of Schiff bases involving phenol derivatives is achieved through the condensation of 5-notrisalicylaldehyde with substituted aniline . For instance, the synthesis of phenol-2-[(3-methylphenyl)imino]methyl-4-nitro (L1H) involves reacting 5-notrisalicylaldehyde with 3-methylbenzenamine in methanol .
Antimicrobial Activity Schiff bases, including phenol-2-[(3-methylphenyl)imino]methyl-4-nitro, have demonstrated antimicrobial properties . Studies involve synthesizing mixed ligand complexes of Ni(II), Cu(II), and Fe(III) with Schiff bases like phenol-2-[(3-methylphenyl)imino]methyl-4-nitro- (L1H) and phenol-2-[(3-chlorophenyl)imino]methyl-4-nitro- (L2H) . These complexes are characterized using elemental analysis, thermo-gravimetric analysis, magnetic moment measurements, conductivity measurements, 1HNMR, IR, UV-visible, and ESR spectral studies . The metal complexes show higher antimicrobial activity than the free ligands, indicating their potential as antimicrobial agents .
Coordination Chemistry The compound acts as a bidentate monobasic ligand, coordinating through deprotonated phenolic oxygen and azomethine nitrogen atoms . This coordination behavior is significant in forming mixed ligand complexes with various metal ions such as Ni(II), Cu(II), and Fe(III) . The resulting complexes often exhibit octahedral geometry, as confirmed by analytical and spectral data .
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets through its imine and phenolic groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to interact with cellular components, leading to potential antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
- Key Observations: The target compound’s nitro group at the para position enhances electron-withdrawing effects, increasing acidity compared to derivatives with electron-donating groups (e.g., 4-methyl in ) . The iminomethyl group facilitates chelation with metals, similar to morpholine-containing oligomers , but the 2-methylphenyl substituent introduces steric effects absent in simpler analogs.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Key Observations: The nitro group in the target compound increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-nitro analogs . Oligomeric derivatives exhibit superior thermal stability due to polymer backbone rigidity .
Table 3: Antimicrobial Activity Comparison
- Key Observations: The target compound’s antimicrobial action is attributed to its nitro group and iminomethyl moiety, which may disrupt bacterial protein interactions . Chloro-substituted analogs (e.g., ) show broader efficacy, likely due to enhanced lipophilicity and membrane penetration.
Q & A
Basic: What synthetic routes are commonly employed to prepare Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro-?
The compound is typically synthesized via a Schiff base condensation reaction between 4-nitrophenol and a 2-methylphenylamine derivative under controlled acidic or basic conditions. Key steps include refluxing in ethanol or methanol, followed by purification via recrystallization. Characterization methods such as FTIR (to confirm imine C=N stretching at ~1600–1640 cm⁻¹) and NMR (to verify aromatic proton environments) are critical .
Basic: How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), and structure refinement uses programs like SHELXL or SHELXTL to solve phase problems and optimize atomic coordinates. The WinGX suite is often employed for data integration and visualization .
Advanced: How can I resolve discrepancies in crystallographic refinement (e.g., high R-factors or twinning)?
High R-factors may arise from poor crystal quality or incorrect space-group assignment. Use SHELXL ’s twin refinement tools (e.g., TWIN and BASF commands) to model twinning. Validate the model with PLATON ’s ADDSYM to check for missed symmetry. For electron density mismatches, reevaluate hydrogen bonding or disorder modeling .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
- FTIR : Identify functional groups (e.g., nitro O–N–O asymmetric stretching at ~1520 cm⁻¹, phenolic O–H stretch at ~3200–3500 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted nitro groups deshield adjacent protons).
- Mass spectrometry (EI) : Confirm molecular weight via parent ion peaks (e.g., m/z ≈ 270–300 for C₁₄H₁₂N₂O₃) .
Advanced: How can computational methods enhance the interpretation of experimental data?
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA ) can predict vibrational frequencies (FTIR) and NMR chemical shifts, validating experimental assignments. Molecular docking (e.g., AutoDock Vina ) may elucidate binding interactions with biological targets like NusB-NusE proteins .
Basic: What are the primary research applications of this compound?
- Antimicrobial studies : Inhibits bacterial NusB-NusE interactions, disrupting transcription antitermination .
- Materials science : Forms polymer-metal complexes with potential semiconductor or optical applications (e.g., Schottky diodes) .
Advanced: How do I optimize synthetic conditions to improve yield or purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.
- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation.
- Microwave-assisted synthesis : Reduces reaction time and improves crystallinity for XRD analysis .
Basic: What thermal analysis methods assess the compound’s stability?
- TGA (Thermogravimetric Analysis) : Determines decomposition temperature (e.g., nitro group stability above 200°C).
- DSC (Differential Scanning Calorimetry) : Identifies phase transitions or melting points .
Advanced: How can substituent modifications alter biological activity or material properties?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing electrophilicity. For materials, bulky substituents (e.g., –CF₃) may reduce π-π stacking, lowering conductivity .
Advanced: How do I address conflicting spectroscopic data (e.g., unexpected splitting in NMR)?
Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the imine group) or paramagnetic impurities. Variable-temperature NMR can confirm rotational barriers. Compare experimental data with DFT-simulated spectra to rule out artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
